BC-7013 belongs to the class of pleuromutilin antibiotics, which are known for their ability to inhibit bacterial protein synthesis. It is specifically designed to target bacterial ribosomes, making it effective against a range of Gram-positive bacteria. The compound is being developed by Nabriva Therapeutics, which has also worked on other related compounds such as lefamulin .
The synthesis of BC-7013 involves several key steps that modify the structure of pleuromutilin. The process typically includes:
The synthetic route typically aims for high yields and purity, ensuring that the final compound retains the desired biological activity.
The molecular structure of BC-7013 is derived from pleuromutilin, characterized by a complex polycyclic framework with various functional groups that contribute to its antibacterial properties. Key features include:
Detailed structural analysis often employs X-ray crystallography or advanced NMR techniques to elucidate the spatial arrangement of atoms within the molecule.
BC-7013 participates in several chemical reactions that are critical for its function as an antibiotic:
These interactions are pivotal in determining the compound's antibacterial activity and resistance profile.
BC-7013 exerts its antibacterial effects primarily through:
This mechanism highlights BC-7013's potential as a therapeutic agent against resistant bacterial strains.
BC-7013 exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and affect its pharmacokinetics.
BC-7013 has significant potential applications in treating various bacterial infections:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2